molecular formula C19H15ClN2O3 B6105881 N'-[2-(2-chlorophenoxy)acetyl]naphthalene-2-carbohydrazide

N'-[2-(2-chlorophenoxy)acetyl]naphthalene-2-carbohydrazide

Cat. No.: B6105881
M. Wt: 354.8 g/mol
InChI Key: QJLAFHKRNNDNEQ-UHFFFAOYSA-N
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Description

N’-[2-(2-chlorophenoxy)acetyl]naphthalene-2-carbohydrazide is a synthetic organic compound that belongs to the class of phenoxyacetohydrazide derivatives. These compounds are known for their diverse biological activities, including antibacterial and antifungal properties. The compound’s structure consists of a naphthalene ring, a phenoxyacetyl group, and a carbohydrazide moiety, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2-chlorophenoxy)acetyl]naphthalene-2-carbohydrazide typically involves the following steps:

    Preparation of 2-(2-chlorophenoxy)acetyl chloride: This intermediate is synthesized by reacting 2-(2-chlorophenoxy)acetic acid with thionyl chloride under reflux conditions.

    Formation of the hydrazide: The 2-(2-chlorophenoxy)acetyl chloride is then reacted with naphthalene-2-carbohydrazide in the presence of a base such as triethylamine to yield N’-[2-(2-chlorophenoxy)acetyl]naphthalene-2-carbohydrazide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(2-chlorophenoxy)acetyl]naphthalene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The phenoxy and naphthalene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-[2-(2-chlorophenoxy)acetyl]naphthalene-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[2-(2-chlorophenoxy)acetyl]naphthalene-2-carbohydrazide involves the inhibition of bacterial enzymes essential for cell wall synthesis. Specifically, it targets the MurD enzyme in Staphylococcus aureus, which is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall . By inhibiting this enzyme, the compound disrupts cell wall formation, leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetohydrazide derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Naphthalene derivatives: Compounds with a naphthalene ring often have diverse biological properties, including antimicrobial and anticancer activities.

    Hydrazide derivatives: These compounds are known for their antibacterial and antifungal properties.

Uniqueness

N’-[2-(2-chlorophenoxy)acetyl]naphthalene-2-carbohydrazide is unique due to its specific combination of a phenoxyacetyl group and a naphthalene ring, which confer distinct chemical and biological properties. Its ability to inhibit the MurD enzyme in Staphylococcus aureus sets it apart from other similar compounds .

Properties

IUPAC Name

N'-[2-(2-chlorophenoxy)acetyl]naphthalene-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3/c20-16-7-3-4-8-17(16)25-12-18(23)21-22-19(24)15-10-9-13-5-1-2-6-14(13)11-15/h1-11H,12H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLAFHKRNNDNEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NNC(=O)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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